2,4-Dibromoaniline
Overview
Description
2,4-Dibromoaniline is a brominated derivative of aniline, which is an important building block in organic chemistry and is used in the synthesis of various chemical compounds. Although the provided papers do not directly discuss 2,4-Dibromoaniline, they do provide insights into the synthesis and properties of related bromoaniline compounds, which can be extrapolated to understand 2,4-Dibromoaniline.
Synthesis Analysis
The synthesis of brominated anilines can be complex, involving multiple steps and various catalysts. For instance, a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization is used to synthesize 2-amino-3-bromoquinolines from gem-dibromovinylanilines . Similarly, the regioselective 2,4-dibromohydration of conjugated enynes leads to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is a precursor to other compounds . These methods highlight the versatility of bromoanilines in synthesis and their potential utility in creating 2,4-Dibromoaniline derivatives.
Molecular Structure Analysis
The molecular structure of bromoanilines is characterized by the presence of bromine atoms on the benzene ring, which can significantly influence the electronic and steric properties of the molecule. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline shows classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are likely to be present in 2,4-Dibromoaniline as well, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Bromoanilines participate in various chemical reactions, often facilitated by their bromine substituents. The regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine is an example of how bromine substituents can direct the coupling position . This principle can be applied to understand the reactivity of 2,4-Dibromoaniline in similar cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoanilines are influenced by the presence of bromine atoms. For instance, the crystal structure of 2,6-dibromo-4-nitroaniline reveals weak hydrogen bonds and interactions between oxygen and bromine atoms, forming π-stacked two-dimensional layers . These interactions can affect the melting point, solubility, and stability of the compound. The synthesis and characterization of 2,6-dialkyl-4-bromoaniline also provide insights into the reactivity and physical properties of bromoanilines, which can be relevant for 2,4-Dibromoaniline .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
2,4-Dibromoaniline serves as an important organic intermediate in the synthesis of various compounds. It is notably utilized in pharmaceuticals, alkaloids, and ferromagnetics. Traditional synthesis methods involve hydrolysis of dibromoaminobenzene sulfonamide derivatives, with more efficient methods being developed over time (Geng Rui-xue, 2004).
Electrochemical Oxidation and Analysis
Electrochemical oxidation studies of 2,4-dibromoaniline provide insights into its reactivity and potential applications in electrochemistry. These studies explore the oxidation mechanisms and products formed, contributing to a better understanding of its chemical behavior (M. Kádár et al., 2001); (S. Arias & E. Brillas, 1985).
Spectroscopy and Quantum Computational Studies
Research in the field of spectroscopy and quantum computations has been conducted on 2,4-dibromoaniline. These studies involve molecular structure analysis, vibrational assignments, and investigation of its bonding and anti-bonding nature. Such studies aid in understanding the electronic and thermodynamic nature of 2,4-dibromoaniline, which can be valuable in various chemical and pharmaceutical applications (C. Abraham et al., 2018).
Environmental Impact and Phytovolatilization
Studies involving 2,4-dibromoaniline in environmental contexts, such as its uptake and volatilization in rice plants, provide critical insights into its behavior in natural settings. This research helps in understanding the environmental fate of such compounds, which is crucial for assessing their ecological impact (Qing Zhang et al., 2020).
Photographic and Absorption Spectrum Analysis
The absorption spectrum of 2,4-dibromoaniline in vapor phase has been documented, providing valuable information for applications in fields like material science and photonics. Such studies contribute to our understanding of the optical properties of these compounds (V. N. Verma et al., 1972).
Safety And Hazards
2,4-Dibromoaniline is considered hazardous . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if inhaled or swallowed, and toxic in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored locked up and disposed of properly .
Future Directions
The future directions of 2,4-Dibromoaniline research could involve further exploration of its photoreactivity and photodegradation mechanisms . It is also important to consider the environmental implications of its use, as it has been found in wastewater . The released Br- can be converted to toxic brominated disinfection byproducts and bromate in subsequent oxidation processes .
properties
IUPAC Name |
2,4-dibromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRXWYRUJCNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060654 | |
Record name | 2,4-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromoaniline | |
CAS RN |
615-57-6, 63505-64-6 | |
Record name | 2,4-Dibromoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063505646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, 2,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIBROMOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6YF8BB75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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